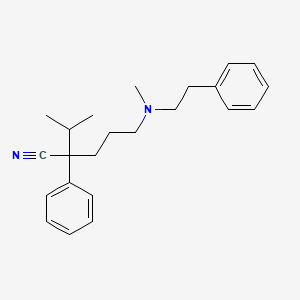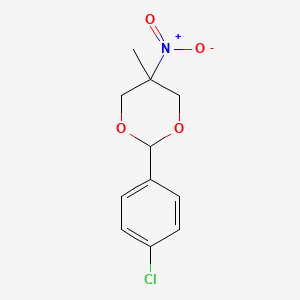
1,3-DIOXANE, 2-(p-CHLOROPHENYL)-5-METHYL-5-NITRO-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxane, 2-(p-chlorophenyl)-5-methyl-5-nitro- is a bioactive chemical.
Aplicaciones Científicas De Investigación
Configurational Analysis
Nitro-substituted 1,3-dioxanes exhibit potential biological activity. A study by Sohár et al. (1984) synthesized these compounds and analyzed their configurations using NMR spectroscopy, focusing on their isomers and the changes in component ratios over time (Sohár et al., 1984).
Ring Transformation in Synthesis
Spinelli et al. (1992) reported a novel ring transformation technique, converting 6-p-chlorophenyl-3-methyl-5-nitrosoimidazo[2,1-b]thiazole into a new condensed ring system using dilute hydrochloric acid in dioxane. This process ascertained the molecular structure of the product via various physical methods (Spinelli et al., 1992).
Synthesis of Chloramphenicol
Hazra et al. (1997, 2010) explored the synthesis of Chloramphenicol, utilizing 4-Phenyl-5-amino-1,3-dioxane as an intermediate. Their process involved several steps, including nitration, regioselective acylative cleavage, and dichloroacetylation (Hazra et al., 1997), (Hazra et al., 2010).
Conformational Studies
Kraiz (1985) examined the conformation of 5,5-disubstituted 2,2-dimethyl-1,3-dioxanes. The study revealed that the 1,3-dioxane ring primarily adopts a chair conformation, influenced by the nature of the substituents at the C(5) atom (Kraiz, 1985).
Photooxygenation Studies
Gollnick et al. (1993) investigated the photooxygenation of 1,1-diarylethylenes in acetonitrile. They found that the presence of electron-donating substituents in certain aryl groups led to the formation of 3,3,6,6-tetraaryl-1,2-dioxanes in high yields (Gollnick et al., 1993).
Antitumor Properties
Kon’kov et al. (1998) synthesized 1,3-dioxan- and 1,3-propane diol derivatives of alkyl nitrosourea and studied their antitumor effects. They observed a pronounced influence on a wide range of transplantable tumors, highlighting the significance of specific atom substituents in the 1,3-dioxan cycle (Kon’kov et al., 1998).
Synthesis of Amino Derivatives
Zelikman et al. (1971) developed a method for preparing amino derivatives of 1,3-dioxanes in the furan series. This technique facilitated obtaining amino compounds without destroying the furan and dioxane rings (Zelikman et al., 1971).
Propiedades
Número CAS |
7401-30-1 |
|---|---|
Nombre del producto |
1,3-DIOXANE, 2-(p-CHLOROPHENYL)-5-METHYL-5-NITRO- |
Fórmula molecular |
C11H12ClNO4 |
Peso molecular |
257.67 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-5-methyl-5-nitro-1,3-dioxane |
InChI |
InChI=1S/C11H12ClNO4/c1-11(13(14)15)6-16-10(17-7-11)8-2-4-9(12)5-3-8/h2-5,10H,6-7H2,1H3 |
Clave InChI |
MMHGEVPLISXPCY-UHFFFAOYSA-N |
SMILES |
CC1(COC(OC1)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
SMILES canónico |
CC1(COC(OC1)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Apariencia |
Solid powder |
Otros números CAS |
7401-30-1 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
1,3-Dioxane, 2-(p-chlorophenyl)-5-methyl-5-nitro- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-methoxyphenyl)-N-[4-(propan-2-yl)benzyl]-1H-benzimidazol-5-amine](/img/structure/B1663846.png)
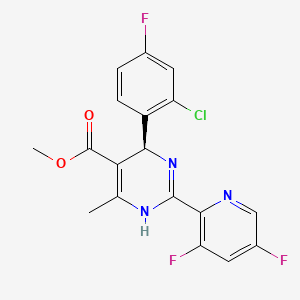
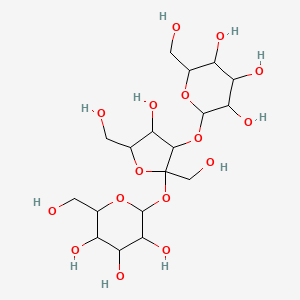
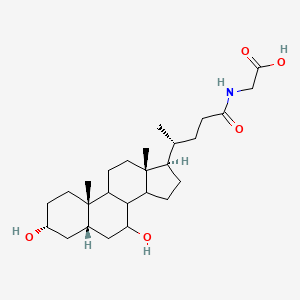
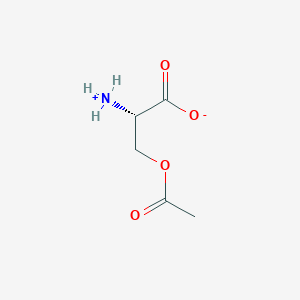
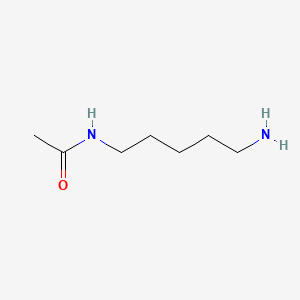
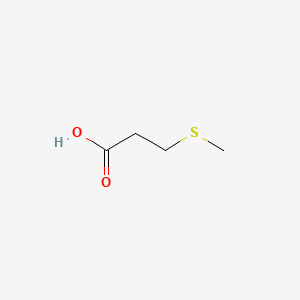
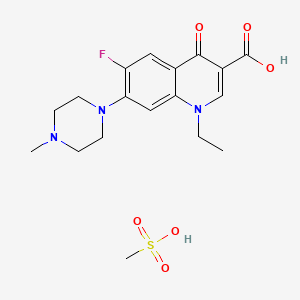
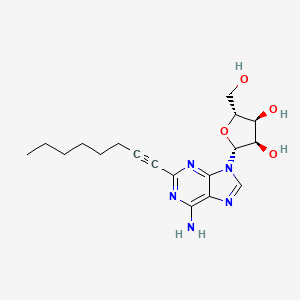
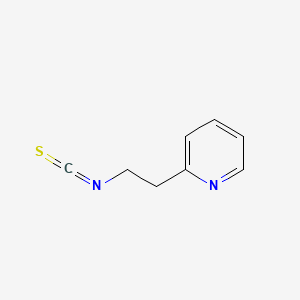
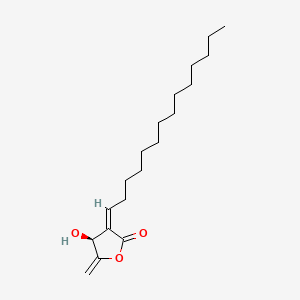
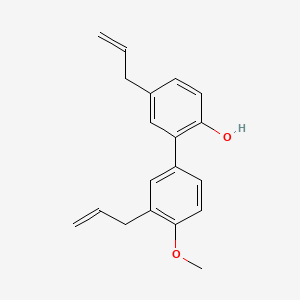
![N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B1663866.png)
